Product packaging for 3-Ethyl-2-methylhexan-3-ol(Cat. No.:CAS No. 66794-03-4)

3-Ethyl-2-methylhexan-3-ol

Cat. No.: B14002091
CAS No.: 66794-03-4
M. Wt: 144.25 g/mol
InChI Key: VUMFTWNZYFBYEB-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylhexan-3-ol (CAS 66794-03-4) is a branched-chain tertiary alcohol with the molecular formula C9H20O and a molecular weight of 144.25 g/mol . As a tertiary alcohol, the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms, a structure that significantly influences its reactivity and physical properties, making it a valuable intermediate in organic synthesis . This compound is typically synthesized via Grignard reactions, a well-established method for producing tertiary alcohols, by reacting appropriate ketone precursors with organomagnesium halides . While specific biological data is limited, tertiary alcohols of similar structure are known to be studied for their bioactivity; for instance, some are investigated as volatile organic compounds (VOCs) with antifungal properties . Researchers value this compound primarily as a building block for the construction of more complex molecules and for use as a solvent in specialized chemical transformations. Its structure suggests potential applications in the development of flavors, fragrances, and pharmaceutical intermediates . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate precautions, considering its properties as a flammable liquid and potential irritant.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O B14002091 3-Ethyl-2-methylhexan-3-ol CAS No. 66794-03-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66794-03-4

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

3-ethyl-2-methylhexan-3-ol

InChI

InChI=1S/C9H20O/c1-5-7-9(10,6-2)8(3)4/h8,10H,5-7H2,1-4H3

InChI Key

VUMFTWNZYFBYEB-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(C(C)C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethyl 2 Methylhexan 3 Ol and Analogues

Novel Organometallic Approaches to 3-Ethyl-2-methylhexan-3-ol

The construction of tertiary alcohols is most commonly achieved through the addition of organometallic reagents to ketone precursors. rug.nl For this compound, this typically involves the reaction of an ethyl-based organometallic compound with 2-methyl-3-hexanone (B1206162). While classic Grignard reagents (organomagnesium compounds) are effective, recent advancements have focused on catalytic systems that offer greater efficiency and selectivity. doubtnut.comdoubtnut.com

Novel approaches utilize catalytic amounts of transition metals or main group elements to facilitate the addition of organometallic reagents derived from zinc, aluminum, and lithium. rug.nl For instance, titanium-catalyzed methods have been developed for the one-pot synthesis of tertiary alcohols from ketones, olefins, and AlCl₃, demonstrating a versatile route to aryl-substituted tertiary alcohols that could be adapted for aliphatic targets. mdpi.com These catalytic methods represent a significant step forward in the synthesis of tertiary alcohols. thieme-connect.com

Chemoselectivity—the preferential reaction of one functional group over another—and regioselectivity—the control of the site of bond formation—are critical in the synthesis of a specific target like this compound. The primary synthetic route involves the regioselective addition of an ethyl nucleophile to the carbonyl carbon of 2-methyl-3-hexanone.

Advanced strategies have been developed to ensure high selectivity. One such innovative method involves a one-pot, three-step transformation combining ruthenium-catalyzed redox isomerization of an allylic alcohol into a ketone, followed by the chemoselective addition of an organolithium or organomagnesium reagent. rsc.org This process occurs in deep eutectic solvents, which are environmentally friendly, and achieves high yields without side reactions like enolization or reduction of the carbonyl group. rsc.org Such methods provide a high degree of control over the final structure, ensuring the correct framework is assembled with high fidelity. rsc.org The development of reagents and building blocks with multiple, orthogonally reactive sites is a key area of research for achieving chemoselectivity in complex syntheses. scholaris.ca

This compound possesses two chiral centers (at carbons 2 and 3), meaning it can exist as four different stereoisomers. The synthesis of a single, desired stereoisomer requires asymmetric induction, a significant challenge in organic synthesis, particularly when forming quaternary stereocenters. rug.nl

Catalytic asymmetric synthesis is the most sophisticated approach to this problem. rug.nl It involves using a chiral catalyst to control the stereochemical outcome of the reaction. For the synthesis of chiral tertiary alcohols, this typically involves the enantioselective addition of an organometallic reagent to a prochiral ketone in the presence of a chiral ligand. rug.nl Highly reactive organometallic reagents derived from zinc, aluminum, and magnesium have been successfully used in these reactions. rug.nl While specific data for this compound is not prevalent, the general methodologies are well-established for analogous structures.

Interactive Table: Organometallic Methods for Tertiary Alcohol Synthesis

Method Reagent Type Key Features Relevant Precursor for Target
Grignard Reaction R-MgX (e.g., Ethylmagnesium bromide) Stoichiometric, widely applicable, classic method. doubtnut.comdoubtnut.com 2-Methyl-3-hexanone
Organozinc Addition R₂Zn + Chiral Catalyst Catalytic, enables high enantioselectivity. rug.nl 2-Methyl-3-hexanone
Organoaluminum Addition R₃Al + Chiral Catalyst Catalytic, useful for various alkylations/arylations. rug.nl 2-Methyl-3-hexanone
Ti-Catalyzed Synthesis Aryl Olefin + Ketone + AlCl₃/Cp₂TiCl₂ One-pot catalytic conversion of olefins to alkyl groups for addition. mdpi.com Methyl ethyl ketone (using a substituted olefin)
Ru-Catalyzed Isomerization/Addition Allylic Alcohol + Ru(IV) catalyst, then R-Li/R-MgX One-pot, sustainable, high chemoselectivity in green solvents. rsc.org An appropriate allylic alcohol that isomerizes to 2-methyl-3-hexanone

Alternative Synthetic Routes to this compound via Reduction and Addition Reactions

While direct reduction of a ketone yields a secondary alcohol, the formation of a tertiary alcohol like this compound is fundamentally an addition reaction at the carbonyl carbon. quora.com This process involves adding a carbon-based nucleophile, which formally reduces the carbonyl group to an alcohol upon workup. quora.com The most common methods involve the addition of organometallic reagents like Grignard or organolithium compounds to a ketone. uoanbar.edu.iq For example, reacting 2-methyl-3-hexanone with ethylmagnesium bromide, followed by protonation, yields this compound. doubtnut.com

Alternative strategies can involve multi-step sequences. For instance, an ester can react with two equivalents of a Grignard reagent to produce a tertiary alcohol. uoanbar.edu.iq In this case, the first equivalent adds to the ester to form a ketone intermediate, which then reacts with the second equivalent. uoanbar.edu.iq

Achieving stereocontrol is paramount when synthesizing a specific stereoisomer of this compound. The precursor, 2-methyl-3-hexanone, is chiral at the C2 position, which can influence the stereochemical outcome of the addition reaction at the C3 carbonyl. This phenomenon, known as substrate-controlled diastereoselection, can favor the formation of one diastereomer over the other.

The stereochemical course of the nucleophilic addition is often predicted by models such as the Felkin-Anh or Cram model. The steric bulk of the substituents around the chiral center directs the incoming nucleophile to the less hindered face of the carbonyl group. Furthermore, the choice of the addition reagent can influence the level of stereocontrol. Chelation control can be exploited with certain Lewis acidic reagents to lock the conformation of the ketone, leading to a different stereochemical outcome. For related compounds, highly diastereoselective syntheses have been achieved through the reduction of chiral ketone precursors, demonstrating that high levels of stereocontrol are possible. niu.edujst.go.jp

Green Chemistry Approaches to the Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally benign, reduce waste, and maximize efficiency. whiterose.ac.uk These principles can be applied to the synthesis of this compound by focusing on catalytic methods, safer solvents, and high atom economy.

A leading example of a green synthetic route is the one-pot synthesis that combines ruthenium-catalyzed isomerization with organometallic addition in deep eutectic solvents. rsc.org These solvents are biodegradable and biorenewable, offering a sustainable alternative to traditional volatile organic solvents. The one-pot nature of the reaction improves process mass intensity (PMI) by reducing the number of purification steps and minimizing solvent waste. rsc.orgwhiterose.ac.uk This approach demonstrates high atom economy by incorporating the majority of the atoms from the reactants into the final product. rsc.org

Catalytic and biocatalytic routes are at the forefront of green synthesis. Transition-metal catalysts, such as those based on ruthenium, titanium, or zinc, allow for the synthesis of tertiary alcohols with high efficiency and selectivity, often under mild conditions and with low catalyst loading. mdpi.comthieme-connect.comrsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a particularly sustainable pathway. While a direct biocatalytic synthesis for this compound is not widely reported, methods for analogous structures provide a clear blueprint. For example, the four stereoisomers of 4-methylheptan-3-ol have been synthesized using a one-pot, multi-enzyme system. mdpi.com This process uses an ene-reductase (ER) for the stereoselective reduction of a C=C double bond in an unsaturated ketone, followed by the stereoselective reduction of the ketone carbonyl group by an alcohol dehydrogenase (ADH). mdpi.com A similar enzymatic cascade could theoretically be designed for this compound, offering a highly selective and environmentally friendly synthetic route under mild aqueous conditions.

Spectroscopic Characterization and Advanced Analytical Techniques Applied to 3 Ethyl 2 Methylhexan 3 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis of 3-Ethyl-2-methylhexan-3-ol

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the three-dimensional structure and conformational preferences of molecules in solution. For a chiral molecule like this compound, NMR studies, including one-dimensional (¹H and ¹³C) and two-dimensional experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide detailed insights into the spatial arrangement of its substituents.

Due to the free rotation around the single bonds in this compound, it can exist in various conformations. The relative populations of these conformers are influenced by steric hindrance and intramolecular interactions. The analysis of coupling constants and chemical shifts in the ¹H NMR spectrum can provide initial information about the dihedral angles between adjacent protons, which in turn helps in deducing the preferred conformations.

Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
CH₃ (C1)~0.90t7.5
CH₂ (C2)~1.45m-
CH₂ (C4)~1.40m-
CH₃ (C5)~0.95t7.5
CH₂ (C2')~1.60q7.5
CH₃ (C1')~0.85t7.5
OH~1.5-2.5s (broad)-
CH (C2'')~1.70m-
CH₃ (C1'')~0.92d7.0

Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (ppm)
C1~14.5
C2~23.0
C3~75.0
C4~45.0
C5~14.0
C1'~8.0
C2'~30.0
C1''~16.0
C2''~35.0

To gain a deeper understanding of the conformational preferences, 2D NMR techniques like NOESY or ROESY would be instrumental. These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. For this compound, correlations between the protons of the ethyl, methyl, and propyl groups attached to the chiral center would reveal their relative orientations in the dominant conformer.

Chiral Chromatography and Spectropolarimetry for Enantiomeric Excess Determination of this compound

As this compound is a chiral compound, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, particularly in pharmaceutical applications where different enantiomers can exhibit distinct biological activities.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For tertiary alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation can be performed in normal-phase, reversed-phase, or polar organic modes, with the choice of mobile phase being critical for achieving optimal resolution.

While a specific HPLC method for this compound is not documented, a general approach for the chiral separation of a racemic mixture of a similar tertiary alcohol is presented below.

Illustrative Chiral HPLC Method for a Tertiary Alcohol

ParameterValue
ColumnChiralpak AD-H (amylose derivative)
Mobile Phasen-Hexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Temperature25 °C

Under such conditions, the two enantiomers would elute at different retention times, allowing for their quantification.

Spectropolarimetry

Spectropolarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule and is dependent on the wavelength of light, temperature, and solvent. The enantiomeric excess (ee) of a mixture can be determined by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer.

The relationship is given by the formula: ee (%) = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.

Without experimental data for this compound, a hypothetical example is provided to illustrate the principle.

Hypothetical Spectropolarimetry Data

ParameterValue
Wavelength589 nm (Sodium D-line)
Temperature20 °C
SolventChloroform
[α]max for (R)-enantiomer+15.0°
[α]observed for a mixture+7.5°
Enantiomeric Excess (ee)50%

Vibrational Spectroscopy (IR, Raman) for Elucidating Intermolecular Interactions of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. For alcohols, the O-H stretching vibration is particularly sensitive to its environment.

In the condensed phase, alcohol molecules associate through hydrogen bonding, which leads to a broad and intense O-H stretching band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. In contrast, a free, non-hydrogen-bonded O-H group gives rise to a sharp, weaker band at higher wavenumbers (around 3600-3650 cm⁻¹). The broadness of the hydrogen-bonded O-H band is due to the presence of a variety of hydrogen-bonded species (dimers, trimers, and larger aggregates) in the sample.

As a tertiary alcohol, this compound is expected to exhibit strong hydrogen bonding. The steric hindrance around the hydroxyl group might influence the extent and nature of these interactions compared to primary or secondary alcohols.

The Raman spectrum provides complementary information. The O-H stretching band is also observed in the Raman spectrum, although it is typically weaker than in the IR spectrum. Other characteristic bands in both IR and Raman spectra include C-H stretching vibrations (2800-3000 cm⁻¹), C-H bending vibrations (around 1300-1500 cm⁻¹), and C-O stretching vibrations (around 1100-1200 cm⁻¹ for tertiary alcohols).

Typical Vibrational Frequencies for a Tertiary Alcohol

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H Stretch (H-bonded)3400 (broad, strong)3400 (weak)
C-H Stretch2850-2960 (strong)2850-2960 (strong)
C-H Bend1370-1470 (medium)1370-1470 (medium)
C-O Stretch1150-1200 (strong)1150-1200 (weak)

Mass Spectrometric Fragmentation Pathways of this compound Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For alcohols, derivatization is often employed to increase their volatility and to direct fragmentation pathways, providing more structural information. A common derivatization agent for alcohols is a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

The electron ionization (EI) mass spectrum of the TMS derivative of this compound would be expected to show characteristic fragmentation patterns. The molecular ion (M⁺) may be weak or absent. A prominent fragmentation pathway for TMS ethers of tertiary alcohols is the cleavage of the C-C bond alpha to the oxygen atom. This results in the loss of an alkyl radical and the formation of a stable oxonium ion.

For the TMS ether of this compound, the following alpha-cleavages are possible:

Loss of a propyl radical (C₃H₇•)

Loss of an ethyl radical (C₂H₅•)

Loss of an isopropyl radical (C₃H₇•)

Another common fragmentation is the loss of a methyl radical from the TMS group, leading to an [M-15]⁺ ion.

Expected Key Fragments in the EI-MS of TMS-derivatized this compound

m/zIdentity
216[M]⁺ (C₁₂H₂₈OSi)
201[M - CH₃]⁺
187[M - C₂H₅]⁺
173[M - C₃H₇]⁺ (propyl loss)
173[M - C₃H₇]⁺ (isopropyl loss)
73[Si(CH₃)₃]⁺

The relative intensities of these fragment ions would provide valuable information for confirming the structure of the original alcohol.

Stereochemical Investigations of 3 Ethyl 2 Methylhexan 3 Ol

Enantiomeric Synthesis and Separation Techniques for (R)- and (S)-3-Ethyl-2-methylhexan-3-ol

There is no specific information available in the searched scientific literature detailing the enantiomeric synthesis or separation of (R)- and (S)-3-Ethyl-2-methylhexan-3-ol. General methods for the asymmetric synthesis of tertiary alcohols include the use of chiral Grignard reagents, organolithium reagents, or the addition of organometallic compounds to ketones in the presence of a chiral catalyst.

Separation of enantiomers is typically achieved through techniques such as chiral chromatography (e.g., HPLC or GC with a chiral stationary phase) or by classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. However, no studies applying these techniques specifically to 3-Ethyl-2-methylhexan-3-ol have been identified.

Chiral Recognition and Resolution Studies Pertaining to this compound

No specific studies on the chiral recognition or resolution of this compound are present in the available literature. Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This is the fundamental principle behind many enantioselective separation techniques. Resolution studies would typically involve screening different chiral selectors or resolving agents to find optimal conditions for separating the enantiomers of this compound. The absence of such studies indicates that this particular compound has likely not been a focus of extensive stereochemical research.

Configurational Stability and Racemization Pathways of this compound

There is no information available regarding the configurational stability or potential racemization pathways for this compound. Tertiary alcohols are generally configurationally stable under normal conditions. Racemization would require breaking and reforming one of the bonds to the chiral center. This could potentially occur under harsh acidic or basic conditions or at elevated temperatures, possibly through a carbocation intermediate, but no such investigations have been reported for this specific compound.

Diastereoselective Reactions Involving this compound as a Chiral Auxiliary or Substrate

No published research describes the use of this compound as a chiral auxiliary or as a substrate in diastereoselective reactions. A chiral auxiliary is a chiral compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. As a substrate, its existing chiral center would influence the stereochemistry of newly formed chiral centers in a molecule. The lack of literature in this area suggests that this compound has not been explored for these applications in asymmetric synthesis.

Theoretical and Computational Studies of 3 Ethyl 2 Methylhexan 3 Ol

Quantum Mechanical Calculations on the Electronic Structure and Reactivity of 3-Ethyl-2-methylhexan-3-ol

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. mdpi.comresearchgate.net For a tertiary alcohol like this compound, these calculations provide deep insights into its stability, reactivity, and electronic properties. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, yielding its wavefunction and energy. researchgate.netaip.org

From the calculated electronic structure, several key reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO energy relates to the ability to accept electrons, highlighting sites for nucleophilic attack. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability.

An electrostatic potential map can also be generated to visualize the electron density distribution. For this compound, this would show a region of high electron density (negative potential) around the hydroxyl oxygen atom due to its lone pairs, making it a primary site for protonation in acid-catalyzed reactions. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential.

Illustrative Data Table: Calculated Electronic Properties

PropertyHypothetical Value for this compoundSignificance
Ground State Energy (Hartree)-552.8A measure of the molecule's total electronic energy and stability.
HOMO Energy (eV)-9.8Indicates the energy of the outermost electrons; related to ionization potential.
LUMO Energy (eV)+4.5Indicates the energy of the lowest energy empty orbital; related to electron affinity.
HOMO-LUMO Gap (eV)14.3A larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment (Debye)1.85Quantifies the overall polarity of the molecule, arising from the electronegative oxygen atom.

Note: The values in this table are illustrative and represent typical ranges for similar tertiary alcohols.

Conformational Analysis of this compound via Molecular Mechanics and Dynamics Simulations

Due to the presence of multiple single bonds, this compound can exist in numerous spatial arrangements, or conformations. libretexts.org Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. libretexts.org

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. rsc.org By systematically rotating the rotatable bonds (e.g., C-C and C-O bonds) and calculating the steric and torsional strain, a potential energy surface can be mapped. libretexts.org This allows for the identification of low-energy conformers, such as anti and gauche arrangements of the alkyl groups. libretexts.org For a branched molecule like this compound, steric hindrance between the ethyl, propyl, and isopropyl groups around the central carbon would significantly influence the preferred conformations. acs.org

Molecular Dynamics (MD) simulations provide a dynamic view of conformational behavior. acs.orgrsc.orgnih.govresearchgate.net By solving Newton's equations of motion for the atoms over time, MD simulations can model how the molecule explores different conformations at a given temperature. acs.orgmdpi.com These simulations can reveal the transition rates between stable conformers and the flexibility of different parts of the molecule in various solvent environments. nih.govmdpi.comvt.edu

Illustrative Data Table: Relative Energies of Key Conformers

Conformer DescriptionDihedral Angle (C2-C3-C4-C5)Relative Energy (kJ/mol)Boltzmann Population (%) at 298 K
Anti (Propyl and Ethyl)~180°0.0065
Gauche 1 (Propyl and Ethyl)~60°3.818
Gauche 2 (Propyl and Ethyl)~-60°3.817

Note: This table presents a simplified, hypothetical analysis focusing on the main alkyl chain. A full analysis would involve multiple dihedral angles.

Transition State Modeling for Reactions Involving this compound

A common reaction for tertiary alcohols is acid-catalyzed dehydration to form alkenes. osti.govthecatalyst.orgyoutube.comyoutube.com Computational chemistry is a powerful tool for modeling the mechanism of such reactions by locating and characterizing the transition states. osti.govthecatalyst.org For this compound, this reaction would proceed via an E1 mechanism. osti.govyoutube.comelsevierpure.com

The modeling process involves:

Protonation: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).

Carbocation Formation: The C-O bond breaks, and water departs, forming a tertiary carbocation intermediate. This is typically the rate-determining step.

Deprotonation: A base (e.g., water) removes a proton from a carbon adjacent to the carbocation, forming a double bond.

Quantum mechanical methods are used to calculate the potential energy profile of the reaction. This involves locating the geometries and energies of the reactant, intermediate, transition states, and products. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction step. mdpi.com According to Zaitsev's rule, the major alkene product would be the most substituted (and therefore most stable) one. thecatalyst.org Transition state modeling can confirm this by calculating the activation energies for the formation of all possible alkene products. thecatalyst.org

Illustrative Data Table: Calculated Activation Energies for Dehydration

Reaction StepSpeciesRelative Energy (kJ/mol)
ReactantsThis compound + H₃O⁺0
Transition State 1 (Carbocation formation)[C₉H₁₉-OH₂]⁺+110
IntermediateTertiary Carbocation + H₂O+45
Transition State 2 (Deprotonation to form major product)[C₉H₁₉]⁺ --- H₂O+55
Products (Major)3-Ethyl-2-methylhex-2-ene + H₃O⁺-15

Note: These energy values are hypothetical and serve to illustrate a typical E1 reaction profile for a tertiary alcohol.

Prediction of Spectroscopic Parameters and Chiral Properties of this compound

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and structural elucidation of molecules. github.iojeol.comnih.gov

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov The accuracy of these predictions is often high enough to distinguish between different isomers or to help assign complex spectra. github.io Calculations are typically performed on the lowest energy conformers, and the results are Boltzmann-averaged to provide a final predicted spectrum.

Chiral Properties: The central carbon atom (C3) of this compound is a chiral center, meaning the molecule exists as a pair of enantiomers (R and S). Chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) can distinguish between these enantiomers. Ab initio calculations are indispensable for interpreting these spectra. researchgate.netnih.govaijr.orgyale.edunih.gov By calculating the VCD or ORD spectrum for a specific enantiomer (e.g., the R-enantiomer), the result can be compared with the experimental spectrum to unambiguously determine the absolute configuration of the synthesized or isolated compound. researchgate.netnih.govnih.gov

Illustrative Data Table: Predicted Spectroscopic and Chiral Data

ParameterMethodPredicted Value for (R)-3-Ethyl-2-methylhexan-3-ol
¹³C Chemical Shift (C3)DFT/GIAO75.8 ppm
¹H Chemical Shift (OH)DFT/GIAO1.5 ppm (variable)
Specific Rotation [α]DDFT+12.5°
Key VCD band (C-O stretch)DFTPositive Cotton effect at ~1150 cm⁻¹

Note: These are representative values. Actual NMR shifts are highly dependent on the solvent, and specific rotation depends on wavelength and concentration.

Applications of 3 Ethyl 2 Methylhexan 3 Ol As a Synthetic Intermediate and Building Block

Utilization of 3-Ethyl-2-methylhexan-3-ol in the Synthesis of Complex Organic Molecules

As a tertiary alcohol, this compound can serve as a valuable intermediate in the synthesis of more complex organic molecules, primarily through dehydration reactions to form alkenes. The acid-catalyzed dehydration of tertiary alcohols is a fundamental transformation in organic chemistry that proceeds through an E1 mechanism. fiveable.melibretexts.org This reaction typically involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields an alkene.

Due to the structure of this compound, its dehydration can theoretically lead to a mixture of isomeric alkenes. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. However, the steric hindrance around the hydroxyl group and the potential for carbocation rearrangements can influence the product distribution. libretexts.org

While specific studies on the dehydration of this compound are not readily found, the dehydration of the similar tertiary alcohol, 3-methylhexan-3-ol, provides a useful analogy. The acid-catalyzed dehydration of 3-methylhexan-3-ol is known to produce a mixture of alkenes, with the major products being the more substituted isomers.

Below is a table illustrating the potential alkene products from the dehydration of a generic tertiary alcohol, which can be extrapolated to this compound.

ReactantReaction ConditionPotential ProductsMajor/Minor (Predicted)
Tertiary Alcohol (e.g., this compound)Strong acid (e.g., H₂SO₄), HeatTrisubstituted Alkenes, Tetrasubstituted AlkenesMajor: More substituted alkenes (Zaitsev's rule)
Disubstituted AlkenesMinor: Less substituted alkenes (Hofmann product)

Furthermore, the resulting alkenes from the dehydration of this compound can be further functionalized. For instance, they can undergo oxidation, halogenation, or polymerization to generate a variety of other complex molecules. The bulky substituents on the alkene products could also be exploited to direct the stereochemistry of subsequent reactions.

Role of this compound as a Precursor for Chiral Ligands and Catalysts

Chiral tertiary alcohols are valuable precursors in the synthesis of chiral ligands and catalysts for asymmetric synthesis. nih.govencyclopedia.pub Although this compound is achiral, it can potentially be resolved into its enantiomers or used as a bulky, sterically demanding component in the design of chiral ligands. The steric bulk of the 3-ethyl-2-methylhexyl group can create a specific chiral environment around a metal center, influencing the enantioselectivity of a catalyzed reaction.

The development of chiral phosphine ligands, for example, is a cornerstone of asymmetric catalysis. While there is no direct evidence of this compound being used for this purpose, the general strategy often involves the reaction of a chiral alcohol with a phosphorus-containing electrophile. The resulting phosphinite or phosphonite can then be used as a ligand in transition metal-catalyzed reactions.

The table below outlines a general synthetic approach for preparing chiral ligands from chiral alcohols.

Chiral AlcoholReagentLigand TypePotential Application
Resolved (R)- or (S)-3-Ethyl-2-methylhexan-3-olChlorodiphenylphosphineChiral PhosphiniteAsymmetric Hydrogenation
Resolved (R)- or (S)-3-Ethyl-2-methylhexan-3-olPhosphorus TrichlorideChiral PhosphiteAsymmetric Hydroformylation

The bulky nature of the alkyl groups in this compound could be advantageous in creating a well-defined and sterically hindered pocket in a catalyst, which is often crucial for achieving high levels of enantioselectivity.

Incorporation of this compound into Polymeric Materials and Speciality Chemicals

The structural features of this compound make it a candidate for incorporation into polymeric materials and the synthesis of specialty chemicals. The hydroxyl group allows for its use as a monomer or a modifying agent in polymerization reactions. For example, it could be used as an initiator or a chain transfer agent in certain types of polymerizations. rsc.org

Esterification of this compound with acrylic acid or methacrylic acid would yield a bulky monomer that could be polymerized to create polymers with unique properties. The sterically hindered side chains would likely affect the polymer's glass transition temperature, solubility, and mechanical properties. Such polymers might find applications as specialty coatings, adhesives, or additives.

The table below presents some potential specialty chemicals that could be synthesized from this compound.

Reactant 1Reactant 2Product ClassPotential Application
This compoundAcryloyl chlorideAcrylate Ester MonomerPolymer Synthesis
This compoundPhthalic anhydridePolyester Resin ComponentCoatings and Composites
This compoundEthylene oxideNon-ionic SurfactantEmulsifiers, Detergents

The synthesis of specialty esters from sterically hindered alcohols like this compound can be challenging but can lead to products with enhanced thermal and hydrolytic stability. scilit.com These esters could be used as synthetic lubricants or plasticizers.

Development of Novel Functional Materials Utilizing the Structural Features of this compound

The unique branched and bulky structure of this compound can be exploited in the design of novel functional materials. By incorporating this moiety into larger molecules, materials with specific properties such as liquid crystallinity, surface activity, or self-assembly capabilities could be developed.

For instance, attaching a hydrophilic head group to the hydrophobic 3-ethyl-2-methylhexyl tail could lead to the formation of amphiphilic molecules. These molecules could self-assemble in solution to form micelles, vesicles, or other ordered structures, which are of interest in drug delivery and materials science.

Derivatives of this compound could also be investigated for their potential as corrosion inhibitors. The bulky organic structure could form a protective layer on a metal surface, preventing contact with corrosive agents.

The table below summarizes potential functional materials derived from this compound.

Derivative of this compoundMaterial TypePotential Property/Application
Esterified with a long-chain fatty acidAmphiphilic MoleculeSelf-assembly, Surfactant
Functionalized with a polar head groupLiquid CrystalDisplay Technologies
Incorporated into a polymer backboneFunctional PolymerEnhanced Thermal Stability, Specific Solubility
Adsorbed onto a metal surfaceCorrosion InhibitorProtection of Metals

While the direct application of this compound in these areas requires further investigation, its structural characteristics provide a strong basis for its potential in the development of new and advanced materials.

Derivatives and Analogues of 3 Ethyl 2 Methylhexan 3 Ol: Synthesis and Reactivity

Synthesis of Ethers and Esters Derived from 3-Ethyl-2-methylhexan-3-ol

The synthesis of ethers and esters from a tertiary alcohol like this compound requires careful selection of reaction conditions to avoid competing side reactions such as elimination.

Ether Synthesis: The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. For this compound, this process is most effective when the alcohol is first converted to its corresponding alkoxide by a strong base, such as sodium hydride (NaH). This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an S(_N)2 reaction. Using a tertiary alkyl halide is not feasible as it would lead to elimination products. jove.com

An alternative, acid-catalyzed pathway can also be employed. youtube.com In the presence of a strong acid like sulfuric acid, the tertiary alcohol can be protonated, forming a good leaving group (water). This leads to the formation of a stable tertiary carbocation, which is then attacked by another, weakly nucleophilic alcohol (which can be a primary, secondary, or tertiary alcohol) to form the ether. youtube.commasterorganicchemistry.com However, temperature control is critical, as higher temperatures favor elimination to form alkenes. masterorganicchemistry.com

Table 1: Potential Ether Derivatives of this compound via Williamson Synthesis
Reactant 1: AlkoxideReactant 2: Primary Alkyl HalideResulting Ether Product
3-Ethyl-2-methylhexan-3-oxideMethyl Iodide (CH₃I)3-Ethyl-3-methoxy-2-methylhexane
3-Ethyl-2-methylhexan-3-oxideEthyl Bromide (CH₃CH₂Br)3-Ethoxy-3-ethyl-2-methylhexane
3-Ethyl-2-methylhexan-3-oxidePropyl Chloride (CH₃CH₂CH₂Cl)3-Ethyl-2-methyl-3-propoxyhexane

Ester Synthesis: Direct Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions, is generally not effective for tertiary alcohols like this compound. The strong acid catalyst and heat required for this reaction would cause the tertiary alcohol to readily dehydrate, forming an alkene as the major product. chemistrysteps.comscienceinfo.combrainly.com

A more suitable method for esterifying tertiary alcohols is the use of more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. libretexts.orgathabascau.ca The reaction of this compound with an acyl chloride (RCOCl) is typically vigorous and proceeds at room temperature. libretexts.org To prevent side reactions from the hydrogen chloride (HCl) byproduct, a weak, non-nucleophilic base like pyridine (B92270) is often added to the reaction mixture to act as a proton scavenger. libretexts.orgyoutube.com

Table 2: Potential Ester Derivatives of this compound
Alcohol ReactantAcylating AgentResulting Ester ProductByproduct
This compoundAcetyl Chloride (CH₃COCl)(3-Ethyl-2-methylhexan-3-yl) acetateHCl
This compoundPropionyl Chloride (CH₃CH₂COCl)(3-Ethyl-2-methylhexan-3-yl) propanoateHCl
This compoundBenzoyl Chloride (C₆H₅COCl)(3-Ethyl-2-methylhexan-3-yl) benzoateHCl
This compoundAcetic Anhydride ((CH₃CO)₂O)(3-Ethyl-2-methylhexan-3-yl) acetateCH₃COOH

Halogenation and Other Functionalization Reactions of this compound

The hydroxyl group of this compound can be replaced with a halogen or other functional groups through various substitution reactions.

Halogenation: Being a tertiary alcohol, this compound reacts readily with hydrogen halides (HX) such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) to form the corresponding tertiary alkyl halides. chemguide.co.uk The reaction proceeds via an S(_N)1 mechanism. chemistrysteps.compearson.com The hydroxyl group is first protonated by the acid, forming a good leaving group (H₂O). The water molecule departs, generating a stable tertiary carbocation. This carbocation is then rapidly attacked by the halide ion (Cl⁻ or Br⁻) to yield the final product. chemistrysteps.comchemistrywithdrsantosh.com This transformation is generally faster for tertiary alcohols compared to primary or secondary alcohols. studysmarter.co.uk Other reagents like thionyl chloride (SOCl₂) can also be used for chlorination.

Other Functionalization Reactions: The catalytic nucleophilic substitution of tertiary alcohols provides a versatile method for creating fully substituted carbon centers. rsc.org These reactions involve activating the C-OH bond to allow for displacement by various carbon or heteroatom nucleophiles, producing only water as a byproduct. rsc.org Photocatalysis on titanium dioxide (TiO₂) surfaces has also shown unexpected reactivity for tertiary alcohols, leading to C-C bond cleavage and the formation of a ketone and an alkane, a process described as disproportionation. nih.gov

Structural Modifications and Homologation Studies of this compound Analogues

The synthesis of structural analogues and homologues of this compound allows for the systematic study of structure-activity relationships.

Synthesis of Analogues: Analogues of this compound can be readily synthesized using the Grignard reaction, which is a powerful tool for forming carbon-carbon bonds. organicchemistrytutor.comorganic-chemistry.org The parent compound itself can be formed by reacting 2-methyl-3-hexanone (B1206162) with ethylmagnesium bromide. By varying either the starting ketone or the Grignard reagent, a wide array of structural analogues can be produced. For instance, reacting 2-methyl-3-hexanone with different Grignard reagents (e.g., methylmagnesium bromide or propylmagnesium bromide) would yield analogues with different alkyl groups at the tertiary carbon center. nih.govyoutube.com

Table 3: Synthesis of this compound Analogues via Grignard Reaction
Ketone PrecursorGrignard ReagentResulting Tertiary Alcohol Analogue
2-Methyl-3-hexanoneMethylmagnesium Bromide2,3-Dimethylhexan-3-ol
2-Methyl-3-hexanoneEthylmagnesium BromideThis compound
2-Methyl-3-hexanonePropylmagnesium Bromide2-Methyl-3-propylhexan-3-ol
3-Pentanonesec-Butylmagnesium Bromide3-Ethyl-4-methylhexan-3-ol

Homologation Studies: Homologation is a chemical reaction that extends a molecule by a constant unit, typically a methylene (B1212753) group (-CH₂-). wikipedia.org For analogues of this compound, homologation can be achieved by modifying the synthesis of the ketone precursor. For example, the homologation of a ketone can be accomplished through reactions with diazo compounds, which insert a methylene group into the carbon framework, thereby expanding the ring or chain. researchgate.netacs.org This allows for the synthesis of a homologous series of tertiary alcohols for further study.

Bioisosteric Replacements in the this compound Scaffold for Target Compound Development

In medicinal chemistry, bioisosteric replacement is a strategy used to modify a compound's properties while retaining its desired biological activity. This involves substituting a functional group with another that has similar physicochemical characteristics. u-tokyo.ac.jpdrugdesign.org For the this compound scaffold, the tertiary hydroxyl group is a key site for such modifications.

The goal of replacing the -OH group can be to enhance metabolic stability, alter polarity, improve cell permeability, or modify hydrogen bonding capabilities. researchgate.netnih.gov Tertiary alcohols themselves are often metabolically robust because they lack an α-hydrogen, preventing oxidation to a ketone. nih.govhyphadiscovery.com However, replacing the hydroxyl group can still be beneficial for fine-tuning pharmacokinetic profiles.

Common bioisosteric replacements for a hydroxyl group include an amine (-NH₂) or a thiol (-SH) group, which can also participate in hydrogen bonding. researchgate.net A fluorine atom (F) can also serve as a bioisostere for a hydroxyl group, though it acts only as a hydrogen bond acceptor and not a donor. Other non-classical bioisosteres, such as a trifluoromethyl group (-CF₃) or small cyclic groups like oxetanes, can be used to mimic the steric and electronic properties of the tertiary alcohol moiety while offering different metabolic and physical properties. d-nb.infocambridgemedchemconsulting.com

Table 4: Potential Bioisosteric Replacements for the Hydroxyl Group
Original GroupBioisosteric ReplacementRationale for Replacement
Hydroxyl (-OH)Amine (-NH₂)Similar size; maintains H-bond donor/acceptor ability; alters basicity. researchgate.net
Hydroxyl (-OH)Thiol (-SH)Maintains H-bond donor ability; alters polarity and acidity. researchgate.net
Hydroxyl (-OH)Fluorine (-F)Similar size; acts as H-bond acceptor; increases metabolic stability and lipophilicity. u-tokyo.ac.jp
Hydroxyl (-OH)Trifluoromethyl (-CF₃)Steric mimic; increases lipophilicity and metabolic stability.
tert-Alcohol Moiety3-Sulfanyl-oxetaneActs as a stable mimic for thioesters or benzyl (B1604629) sulfides, improving metabolic stability. d-nb.info

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Ethyl-2-methylhexan-3-ol, and how can Grignard reagents be utilized in its preparation?

  • Methodological Answer : A primary route involves nucleophilic addition of Grignard reagents to ketones. For example, reacting ethylmagnesium bromide with 2-methylhexan-3-one under anhydrous conditions yields this compound after acidic workup. Ensure strict temperature control (0–5°C) to minimize side reactions like over-addition. Post-synthesis, distillation or column chromatography is recommended for purification .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do key spectral features correlate with its structure?

  • Methodological Answer :

  • NMR : 1^1H NMR will show a singlet for the hydroxyl proton (δ ~1.5 ppm, exchangeable with D2_2O) and distinct splitting patterns for methyl/ethyl groups near the tertiary alcohol. 13^{13}C NMR confirms the quaternary carbon (δ ~70–75 ppm).
  • IR : A broad O-H stretch (~3200–3600 cm1^{-1}) and C-O stretch (~1050–1150 cm^{-1) are diagnostic.
  • Mass Spectrometry : Look for a molecular ion peak at m/z 130.2 (C8_8H18_{18}O) and fragments corresponding to loss of -OH or alkyl groups .

Q. What are the primary challenges in isolating this compound from reaction mixtures, and what purification methods are recommended?

  • Methodological Answer : Due to its high boiling point (~150–160°C) and hydrophobicity, fractional distillation under reduced pressure (15–20 Torr) is effective. Alternatively, use silica gel chromatography with a hexane/ethyl acetate gradient (95:5 to 80:20). Monitor purity via GC-MS or TLC (Rf_f ~0.3 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How can researchers optimize the stereoselectivity in the synthesis of this compound using organometallic catalysts?

  • Methodological Answer : Employ chiral ligands (e.g., BINOL-derived phosphines) with organozinc or organocopper catalysts to enhance enantioselectivity. For example, a Cu(I)-Josiphos complex in THF at -40°C can achieve >90% ee. Monitor reaction progress using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) .

Q. When encountering contradictory data in the oxidation products of tertiary alcohols like this compound, what analytical strategies can resolve such discrepancies?

  • Methodological Answer : Contradictions often arise from competing oxidation pathways (e.g., overoxidation to ketones vs. dehydration to alkenes). Use controlled experiments with varying oxidants (e.g., PCC for selective oxidation vs. CrO3_3 for aggressive conditions). Combine GC-MS and 1^1H NMR to track intermediates. For example, PCC in dichloromethane at 0°C favors ketone formation, while elevated temperatures promote alkene derivatives via acid-catalyzed dehydration .

Q. How do solvent polarity and temperature influence the reaction kinetics of acid-catalyzed dehydration of this compound?

  • Methodological Answer : In polar aprotic solvents (e.g., DMSO), the reaction follows an E1 mechanism with rate-limiting carbocation formation. Higher temperatures (80–100°C) accelerate dehydration but may lead to carbocation rearrangements (e.g., hydride shifts). In nonpolar solvents (e.g., toluene), the E2 pathway dominates, requiring strong acids (H2_2SO4_4) and lower temperatures (40–60°C) for optimal alkene yield. Kinetic studies via 1^1H NMR or in situ IR can track protonation and intermediate steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.